5-Chloro-N-(3-cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide
CAS No.: 303059-22-5
Cat. No.: VC16082113
Molecular Formula: C23H20ClN5O2
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303059-22-5 |
|---|---|
| Molecular Formula | C23H20ClN5O2 |
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | 5-chloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-(3-methylbutoxy)benzamide |
| Standard InChI | InChI=1S/C23H20ClN5O2/c1-14(2)9-10-31-20-8-7-16(24)11-17(20)22(30)27-21-15(12-25)13-29-19-6-4-3-5-18(19)26-23(29)28-21/h3-8,11,13-14H,9-10H2,1-2H3,(H,26,27,28,30) |
| Standard InChI Key | AFIYHTHTXLEGNP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Introduction
Structural Identification and Molecular Properties
Chemical Identity
The compound’s IUPAC name, 5-chloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-(3-methylbutoxy)benzamide, reflects its multicyclic architecture. Key features include:
-
Benzimidazole-pyrimidine fusion: A pyrimido[1,2-a]benzimidazole core substituted with a cyano group at position 3.
-
Chlorinated benzamide: A 5-chloro-2-(isopentyloxy)benzamide moiety linked via an amide bond.
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀ClN₅O₂ | |
| Molecular Weight | 433.9 g/mol | |
| SMILES | CCCC(C)COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N | |
| InChI | InChI=1S/C23H20ClN5O2/c1-14(2)9-10-31-20-8-7-16(24)11-17(20)22(30)27-21-15(12-25)13-29-19-6-4-3-5-18(19)26-23(29)28-21/h3-8,11,13-14H,9-10H2,1-2H3,(H,26,27,28,30) |
The isopentyloxy group (3-methylbutoxy) contributes to lipophilicity, potentially enhancing membrane permeability.
Synthetic Pathways and Methodological Considerations
Synthesis Strategy
While explicit details for this compound are unavailable, analogous benzamide-pyrimidine hybrids are synthesized through:
-
Esterification and cyanation: Starting materials like 2-chloro-5-iodobenzoic acid undergo esterification to form methyl esters, followed by cyanation to introduce nitrile groups .
-
Cyclization: Intermediate oxadiazole formation via reactions with hydroxylamine and acid chlorides (e.g., 3,6-dichloropicolinoyl chloride) .
-
Aminolysis: Final coupling of activated benzamide intermediates with substituted anilines .
Challenges in Synthesis
-
Byproduct formation: Prolonged reaction times during oxime synthesis risk amide byproducts .
-
Steric hindrance: Bulky substituents on the benzimidazole core may reduce cyclization efficiency.
Pharmacological and Biological Activity
Antifungal Activity
Pyrimidine-linked benzamides demonstrate broad-spectrum fungicidal effects. For example:
| Fungus | Inhibitory Activity (%) | EC₅₀ (μg/mL) | Source |
|---|---|---|---|
| Botrytis cinerea | 90.5 | 17.39 | |
| Sclerotinia sclerotiorum | 85.2 | 11.61 |
Compound 7h (a structural analog) outperformed fluxapyroxad against Botrytis cinerea, suggesting similar efficacy for the target compound .
Kinase Inhibition
Benzimidazole derivatives are known ATP-competitive kinase inhibitors. The cyanopyrimidine moiety may target tyrosine kinases involved in oncogenic signaling.
| Hazard Statement | Code | Source |
|---|---|---|
| Acute oral toxicity | H302 | |
| Skin irritation | H315 | |
| Eye damage | H318 |
Comparative Analysis with Structural Analogs
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide
This analog (CID 5015799) shares the pyrimido-benzimidazole core but substitutes chlorine with nitro and uses a linear pentyloxy chain . Key differences:
| Property | Target Compound | Analog (CID 5015799) |
|---|---|---|
| Molecular Weight | 433.9 g/mol | 445.16 g/mol |
| Predicted CCS (Ų) | Not available | 207.2 ([M+H]+) |
| Bioactivity | Fungicidal | Undocumented |
The nitro group in CID 5015799 may reduce metabolic stability compared to the chloro substituent .
Future Research Directions
-
Structure-activity relationship (SAR) studies: Systematic modification of the isopentyloxy and cyano groups to optimize efficacy .
-
In vivo toxicokinetics: Assess bioavailability and metabolite formation in mammalian models.
-
Target identification: High-throughput screening to identify kinase or enzyme targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume